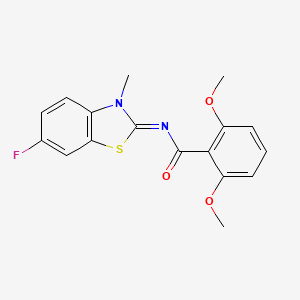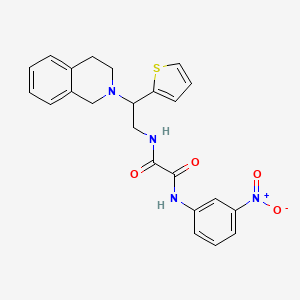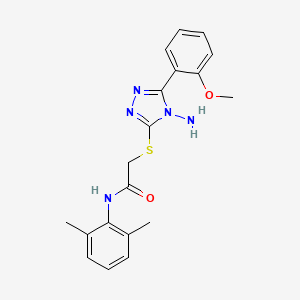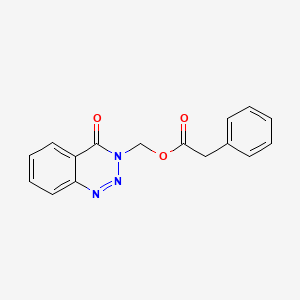![molecular formula C17H23N3O4S2 B2670297 3-Cyclopropyl-1-{1-[(5-ethylthiophen-2-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione CAS No. 2097911-45-8](/img/structure/B2670297.png)
3-Cyclopropyl-1-{1-[(5-ethylthiophen-2-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Cyclopropyl-1-{1-[(5-ethylthiophen-2-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione” is a complex organic molecule that contains several functional groups. These include a cyclopropyl group, a thiophene ring, a sulfonyl group, a piperidine ring, and an imidazolidine-2,4-dione group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropyl group, for example, would introduce strain into the molecule due to its small ring size . The thiophene and imidazolidine rings would contribute to the compound’s aromaticity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For instance, the sulfonyl group could potentially undergo substitution reactions, and the imidazolidine-2,4-dione group might participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its polarity, potentially making it more soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Reactivity
- Research on differently functionalized cyclopentenediones, including reactions with nucleophilic secondary and primary amines, highlights the chemical reactivity and potential synthetic utility of related compounds. Such research points to the versatility of these molecules in organic synthesis, possibly aiding in the development of novel compounds with varied applications (Egorov et al., 2019).
Biological Activity and Therapeutic Potential
- Studies on dispirooxindoles based on 2-selenoxo-imidazolidin-4-ones have explored the cytotoxicity and reactive oxygen species (ROS) generation ability of these compounds. This research may suggest potential therapeutic applications of similar compounds in cancer treatment, owing to their ability to induce cytotoxicity in cancer cell lines (Novotortsev et al., 2021).
Chemical Methodologies and Synthetic Applications
- The development of novel imidazolidine-fused sulfamidates and sulfamides showcases the advancements in synthetic methodologies that enable the creation of complex molecules. These findings may relate to the synthesis and potential applications of the compound , particularly in creating molecules with specific biological activities (Laha & Jethava, 2017).
Antimicrobial and Antiproliferative Properties
- The exploration of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents, despite not demonstrating significant antisecretory activity, reveals the potential of structurally similar compounds in modulating biological pathways. Such research could inform the exploration of the compound for similar or related biological activities (Starrett et al., 1989).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-cyclopropyl-1-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S2/c1-2-14-5-6-16(25-14)26(23,24)18-9-7-12(8-10-18)19-11-15(21)20(17(19)22)13-3-4-13/h5-6,12-13H,2-4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYQEJAOZODRPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2670215.png)



![2-(Pyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2670220.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2670223.png)
![2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2670224.png)
![N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2670225.png)

![Tert-butyl 4-[(3-tert-butyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2670228.png)

![N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide](/img/structure/B2670233.png)
![(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide](/img/structure/B2670237.png)
